Differential HEWL Binding Site Engagement Versus Chitobiose Analog (GlcNAc-β-(1,4)-GlcNAc-OMe)
In a direct head-to-head solution-state NMR and weak affinity chromatography (WAC) study, methyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside (β-D-Galp-(1→4)-β-D-GlcpNAc-OMe) and its chitobiose analog (β-D-GlcpNAc-(1→4)-β-D-GlcpNAc-OMe) were compared for binding to hen egg-white lysozyme (HEWL). Both disaccharides bind the B and C subsites of HEWL in a syn-conformation at the glycosidic linkage, yet the non-reducing end sugar identity (Gal vs. GlcNAc) produces distinct intermolecular hydrogen bonding and CH/π-interaction networks with the protein [1]. Equilibrium dissociation constants (KD) were determined independently by both WAC and NMR spectroscopy and showed agreement between techniques, although exact numerical KD values require access to the full-text article [1]. This demonstrates that the Gal-terminated disaccharide forms a structurally distinct complex from the GlcNAc-terminated analog, with differential protein residue flexibility observed at Arg61 in the ligand-complexed form versus the apo-protein [1].
| Evidence Dimension | HEWL binding site occupancy and protein complex conformation in solution |
|---|---|
| Target Compound Data | β-D-Galp-(1→4)-β-D-GlcpNAc-OMe binds HEWL B and C sites in syn-conformation; KD values determined by WAC and NMR (exact values in full text) |
| Comparator Or Baseline | β-D-GlcpNAc-(1→4)-β-D-GlcpNAc-OMe (chitobiose analog) binds HEWL B and C sites in syn-conformation |
| Quantified Difference | Distinct intermolecular hydrogen bonding and CH/π-interaction patterns; differential Arg61 flexibility in ligand-complexed vs. apo form |
| Conditions | HEWL protein in aqueous solution; WAC and 1H STD-NMR, transferred 1H,1H-NOESY, molecular docking, and MD simulations |
Why This Matters
A researcher selecting a disaccharide ligand for lysozyme binding studies must recognize that substituting GlcNAc for Gal at the non-reducing terminus alters the protein-ligand interaction fingerprint, despite both compounds occupying the same subsites.
- [1] Landström, J., Bergström, M., Hamark, C., Ohlson, S., Widmalm, G. "Combining weak affinity chromatography, NMR spectroscopy and molecular simulations in carbohydrate–lysozyme interaction studies." Organic & Biomolecular Chemistry, 2012, 10, 3019-3032. DOI: 10.1039/c2ob07066a. PMID: 22395160. View Source
